The 5-Bromo-2-Fluoro Substitution Pattern is Essential for the Synthesis of the BACE Inhibitor LY2886721
The 5-bromo-2-fluorophenyl group is a critical structural component of the key intermediate (3aS,6aS)-6a-(5-bromo-2-fluorophenyl)-1-((R)-1-phenylpropyl)tetrahydro-1H,3H-furo[3,4-c]isoxazole, which is required for the synthesis of LY2886721, a potent BACE inhibitor that was evaluated in Phase 2 clinical trials for Alzheimer's disease [1]. This specific substitution pattern is not interchangeable with other regioisomers, as it dictates the stereochemical outcome and biological activity of the final API.
| Evidence Dimension | Role in Drug Candidate Synthesis |
|---|---|
| Target Compound Data | Required as a synthetic precursor for a key intermediate in the synthesis of LY2886721. |
| Comparator Or Baseline | Other regioisomers (e.g., 2-bromo-4-fluorophenyl, 3-bromo-5-fluorophenyl) or different halogenation patterns are not suitable for this specific synthetic route. |
| Quantified Difference | N/A |
| Conditions | Asymmetric [3+2] intramolecular cycloaddition, followed by subsequent transformations to yield the API for clinical trials. |
Why This Matters
Selection of this specific compound is mandatory for researchers following the published route to synthesize the LY2886721 intermediate.
- [1] Kolis, S. P., Hansen, M. M., Arslantas, E., et al. (2015). Synthesis of BACE Inhibitor LY2886721. Part I. An Asymmetric Nitrone Cycloaddition Strategy. Organic Process Research & Development, 19(9), 1203–1213. View Source
